Cas no 905694-20-4 (2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(4-nitrophenyl)acetamide)
2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(4-nitrophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2-[(1,2-dihydro-6-methyl-2-oxo-4-pyrimidinyl)thio]-N-(4-nitrophenyl)-
- 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(4-nitrophenyl)acetamide
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- Inchi: 1S/C13H12N4O4S/c1-8-6-12(16-13(19)14-8)22-7-11(18)15-9-2-4-10(5-3-9)17(20)21/h2-6H,7H2,1H3,(H,15,18)(H,14,16,19)
- InChI Key: GJEOBSVJNZCPHE-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C([N+]([O-])=O)C=C1)(=O)CSC1C=C(C)NC(=O)N=1
2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(4-nitrophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2585-0202-2μmol |
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
905694-20-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2585-0202-1mg |
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
905694-20-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2585-0202-2mg |
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
905694-20-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2585-0202-3mg |
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
905694-20-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(4-nitrophenyl)acetamide Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Introduction to 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(4-nitrophenyl)acetamide (CAS No. 905694-20-4)
2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(4-nitrophenyl)acetamide, identified by its CAS number 905694-20-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyrimidine derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its sulfanyl and nitrophenyl substituents, contribute to its unique chemical properties and biological interactions, making it a subject of interest for further research and development.
The 6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl moiety is a key pharmacophore in this compound, contributing to its stability and reactivity. Pyrimidine derivatives are widely recognized for their role in various biological processes, including DNA synthesis and repair. The presence of the sulfanyl group enhances the compound's ability to interact with biological targets, potentially modulating enzyme activity or receptor binding. This feature is particularly relevant in the development of drugs targeting metabolic pathways or inflammatory responses.
The N-(4-nitrophenyl)acetamide part of the molecule introduces a nitro group, which is known for its ability to influence electronic properties and reactivity. Nitroaromatic compounds have been extensively studied for their pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of these structural elements in 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(4-nitrophenyl)acetamide suggests a multifaceted mechanism of action that could be exploited for therapeutic purposes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of this compound with biological targets. Studies have indicated that the sulfanyl group may facilitate binding to enzymes involved in metabolic pathways, while the nitrophenyl moiety could interact with transcription factors or signaling proteins. These insights are crucial for designing targeted drug therapies that minimize side effects and enhance efficacy.
In the context of drug discovery, 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(4-nitrophenyl)acetamide represents a promising candidate for further investigation. Its unique structural composition allows for diverse functionalization strategies, enabling chemists to tailor its properties for specific therapeutic applications. For instance, modifications to the nitro group could alter its redox properties, making it suitable for treating oxidative stress-related diseases.
The compound's potential extends beyond traditional small-molecule drugs. Its structural framework could serve as a scaffold for developing biologics or peptide mimetics that leverage similar pharmacophoric elements. This approach aligns with current trends in drug development, where hybrid molecules combining small organic compounds with biologically derived components are gaining traction due to their enhanced bioavailability and target specificity.
From a synthetic chemistry perspective, CAS No. 905694-20-4 presents an interesting challenge due to its complex architecture. The synthesis involves multiple steps, including condensation reactions and functional group transformations, which require precise control to ensure high yield and purity. Advances in green chemistry have encouraged researchers to explore sustainable synthetic routes that minimize waste and hazardous byproducts. This aligns with global efforts to promote environmentally responsible pharmaceutical manufacturing.
The pharmacological profile of this compound is still under active investigation. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes or receptors implicated in diseases such as cancer or neurodegenerative disorders. However, further preclinical studies are necessary to validate these findings and determine optimal dosing regimens. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate this process.
The role of sulfanyl-N-(4-nitrophenyl)acetamide derivatives in modulating immune responses has also been explored recently. Pyrimidine-based compounds have shown promise in immunomodulatory therapies due to their ability to influence cytokine production and immune cell function. By targeting specific pathways within the immune system, these derivatives could offer novel treatments for autoimmune diseases or chronic infections.
In conclusion, 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(4-nitrophenyl)acetamide (CAS No. 905694-20) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable asset in the quest for new therapeutic agents. Continued exploration of its pharmacological properties will likely uncover novel applications across multiple disease areas.
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